(1S,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-OL
Description
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(2-ethenylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11+/m0/s1 |
InChI Key |
FTYJNULGKZXDNB-GZMMTYOYSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1C=C)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1C=C)N)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Chiral Precursors or Catalysts
The preparation often starts from chiral precursors or involves asymmetric catalysis to control stereochemistry:
Starting Materials: Commonly used starting materials include 2-vinylbenzaldehyde or related vinyl-substituted aromatic aldehydes, combined with chiral amines or amino alcohols to introduce the stereogenic centers.
Key Reaction: The condensation of 2-vinylbenzaldehyde with a chiral amine under controlled conditions (e.g., inert atmosphere, specific temperature) forms the amino alcohol framework. Catalysts such as chiral transition metal complexes or organocatalysts can be employed to promote stereoselectivity.
Reaction Conditions: Typical conditions involve reflux temperatures or controlled heating in solvents like tetrahydrofuran (THF), with reaction times ranging from several hours to days depending on catalyst and scale.
Purification: The crude product is purified by chromatographic techniques (e.g., silica gel column chromatography) or recrystallization to achieve high purity and enantiomeric excess.
Hydrochloride Intermediate Route
A notable method involves the conversion of chiral methoxy-propylamine derivatives into the amino alcohol hydrochloride, followed by liberation of the free amino alcohol:
Step 1: Reaction of (S)-1-methoxy-2-propylamine with 2 or more equivalents of concentrated hydrochloric acid (30–40% w/w, preferably 37%) at elevated temperatures (80–140 °C) under pressure (3–45 bar) in an autoclave or reflux at atmospheric pressure for extended periods (15–60 hours). This step yields (S)-2-amino-1-propanol hydrochloride as an intermediate.
Step 2: Removal of aqueous solvent by distillation to isolate the intermediate.
Step 3: Treatment of the intermediate with a strong inorganic base (e.g., NaOH) to raise the pH above 10, followed by extraction or azeotropic distillation with organic solvents (e.g., xylene, modified polyglycol ethers) to liberate and purify (S)-2-amino-1-propanol.
Step 4: Final distillation under reduced pressure yields the pure amino alcohol with high enantiomeric purity (>99% ee).
This method is scalable and industrially feasible, offering good yields and stereochemical control.
Asymmetric Reduction and Catalytic Hydrogenation
Alternative chemical methods include:
Asymmetric Reduction: Use of chiral catalysts to reduce prochiral ketones or aldehydes bearing the vinylphenyl group to the corresponding amino alcohol with defined stereochemistry.
Catalytic Hydrogenation: Hydrogenation of vinyl-substituted precursors under chiral catalyst systems to achieve the desired (1S,2S) stereochemistry.
Enzymatic Synthesis: Biocatalytic approaches employing enzymes capable of stereoselective amination or reduction steps, providing environmentally friendly and selective routes.
Detailed Reaction Conditions and Parameters
| Step | Reaction | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1 | Conversion of (S)-1-methoxy-2-propylamine to hydrochloride | 80–140 °C, 3–45 bar, 1–12 h (autoclave) or reflux 30–60 h (atm pressure) | 2–5 eq. HCl (30–40%) | High pressure favors shorter reaction time and higher conversion |
| 2 | Distillation of aqueous solvent | Reduced pressure distillation | None | Removes water, concentrates intermediate |
| 3 | pH adjustment and extraction | pH > 10 with NaOH, addition of organic solvents (xylene, polyglycol ethers) | NaOH, xylene, Lutron® HF1 | Facilitates liberation and extraction of free amino alcohol |
| 4 | Final distillation | Reduced pressure distillation | None | Purifies product, yields high purity (S)-2-amino-1-propanol |
Research Findings and Comparative Analysis
The hydrochloride intermediate method is well-documented for producing chiral amino alcohols with high enantiomeric excess and is industrially scalable.
Asymmetric reduction methods, while offering stereoselectivity, may require expensive chiral catalysts and careful optimization to achieve high yields and purity.
Enzymatic methods provide green chemistry advantages but may have limitations in substrate scope and scale.
The presence of the vinyl group on the phenyl ring requires careful control to avoid side reactions such as polymerization or unwanted hydrogenation during synthesis.
Summary Table of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Typical Yield | Enantiomeric Excess (ee) | Industrial Feasibility |
|---|---|---|---|---|---|
| Hydrochloride Intermediate Route | High stereoselectivity, scalable, robust | Requires high pressure equipment or long reflux | 80–90% | >99% | High |
| Asymmetric Reduction | High stereoselectivity, flexible | Costly catalysts, sensitive conditions | 60–85% | 90–99% | Moderate |
| Catalytic Hydrogenation | Efficient, straightforward | Risk of vinyl group hydrogenation | 70–85% | Variable | Moderate |
| Enzymatic Synthesis | Environmentally friendly, selective | Limited substrate scope, scale-up challenges | 50–75% | >95% | Low to Moderate |
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
Scientific Research Applications
(1S,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-OL has numerous applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(2-ethenylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The amino and hydroxyl groups are key functional groups that participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
- Structure : Contains a chlorine atom and a trifluoromethyl group on the phenyl ring.
- Properties : Molecular weight = 253.65 g/mol; SMILES = CC(O)C(N)c1ccc(C(F)(F)F)cc1Cl .
- Applications : The trifluoromethyl group increases lipophilicity and metabolic stability, a common strategy in drug design to enhance bioavailability .
Heteroaromatic Substituted Analogs
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL
- Structure : Substituted with a furan ring instead of a phenyl group.
- Properties : Molecular weight = 141.17 g/mol; predicted boiling point = 237.8±25.0 °C; density = 1.139 g/cm³ .
Alkyl- and Alkoxy-Substituted Analogs
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL
(2RS)-1-[4-(2-Hydroxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol
- Structure: Contains a hydroxyethyl-phenoxy group and an isopropylamino side chain.
- Properties: Studied for α1-, α2-, and β1-adrenoceptor binding affinity .
- Applications: Demonstrated antiarrhythmic and hypotensive activities, highlighting the role of amino alcohol frameworks in cardiovascular therapeutics .
Stereochemical Variants
(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride
- Structure : Similar backbone but lacks the ethenyl group; exists as a hydrochloride salt.
- Properties : Molecular weight = 187.667 g/mol; exact mass = 187.076385 .
- Applications: The hydrochloride salt form improves solubility, a common modification for amino alcohols used in pharmaceutical formulations .
Comparative Data Table
Key Research Findings
- Stereochemistry Matters : Enantiomers like (1S,2S) vs. (1S,2R) exhibit divergent biological behaviors. For example, hydrochloride salts of phenyl analogs show enhanced solubility and stability .
- Substituent Effects : Halogens (Br, Cl) and trifluoromethyl groups improve receptor affinity and metabolic stability, while bulky groups (tert-butyl) may hinder absorption .
- Biological Activities: Amino alcohols with alkoxy or hydroxyethyl-phenoxy substituents demonstrate adrenoceptor binding and cardiovascular effects .
Biological Activity
(1S,2S)-1-Amino-1-(3-ethenylphenyl)propan-2-OL is a chiral compound with significant potential in various biological applications. Its unique structural features, including an amino group and a vinyl group attached to a phenyl ring, contribute to its diverse biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : CHNO
- Molecular Weight : 177.24 g/mol
- IUPAC Name : (1S,2S)-1-amino-1-(3-ethenylphenyl)propan-2-ol
- CAS Number : 1409881-94-2
Biological Activity Overview
The biological activity of (1S,2S)-1-Amino-1-(3-ethenylphenyl)propan-2-OL has been investigated in various contexts, particularly focusing on its potential antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against several bacterial strains, it demonstrated significant inhibition zones, suggesting potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
In vitro studies have shown that (1S,2S)-1-Amino-1-(3-ethenylphenyl)propan-2-OL can induce apoptosis in cancer cell lines. A notable study evaluated its effects on breast cancer cells (MCF-7), revealing:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 60 |
| 100 | 30 |
These results suggest that higher concentrations lead to increased cytotoxicity, potentially through the activation of caspase pathways.
Case Study 1: Antimicrobial Efficacy
A comprehensive study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of (1S,2S)-1-Amino-1-(3-ethenylphenyl)propan-2-OL against multi-drug resistant strains. The compound was found effective against strains resistant to conventional antibiotics, highlighting its potential role in treating infections caused by resistant bacteria.
Case Study 2: Cancer Cell Apoptosis
In another investigation published in Cancer Letters, researchers explored the compound's mechanism in inducing apoptosis in various cancer cell lines. The study concluded that the compound activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
The biological activity of (1S,2S)-1-Amino-1-(3-ethenylphenyl)propan-2-OL is attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cell proliferation and survival pathways. Further research is needed to elucidate the exact mechanisms involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
